molecular formula C20H21N5OS B6557694 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1040677-29-9

2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6557694
CAS No.: 1040677-29-9
M. Wt: 379.5 g/mol
InChI Key: XYEYVUXRNUMBIT-UHFFFAOYSA-N
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Description

The compound 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a thiazole core substituted with a phenylamino group at position 2 and a piperazine ring linked via an ethanone bridge. The piperazine moiety is further substituted with a pyridin-2-yl group at position 4 (Figure 1). This structural framework is common in medicinal chemistry due to the pharmacophoric significance of thiazole (bioisostere for peptide bonds) and piperazine (enhances solubility and receptor binding) moieties .

The synthesis of such compounds typically involves nucleophilic substitution or condensation reactions. For example, analogous piperazine-ethanone derivatives are synthesized via reactions between ketones and amines, as demonstrated in the preparation of 1-(2-ketoiminoethyl)piperazines .

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c26-19(25-12-10-24(11-13-25)18-8-4-5-9-21-18)14-17-15-27-20(23-17)22-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEYVUXRNUMBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The thiazole core is constructed using the Hantzsch thiazole synthesis. Bromination of 1-cyclopropylethanone (21 ) with molecular bromine yields 2-bromo-1-cyclopropylethanone (22 ), which reacts with 1-phenylthiourea in ethanol under reflux to form 2-(phenylamino)-4-cyclopropylthiazole (23 ). Acetylation at the 5-position is achieved via lithio-alkylation using lithium diisopropylamide (LDA) and acetaldehyde, followed by manganese dioxide oxidation to yield 5-acetyl-2-(phenylamino)thiazole (24 ).

Table 1: Optimization of Thiazole Synthesis

StepReagents/ConditionsYield (%)Key Observations
BrominationBr₂, CHCl₃, 0°C → RT78Exothermic; requires slow addition
CyclocondensationEtOH, reflux, 12 hr85Thiourea excess (1.2 eq) improves yield
AcetylationLDA, THF, -78°C → RT62Strict anhydrous conditions critical

Functionalization of the Piperazine Subunit

SNAr Reaction for Piperazine-Pyridine Coupling

The 4-(pyridin-2-yl)piperazine segment is synthesized via SNAr reaction between piperazine and 2-chloropyridine. A Boc-protected piperazine derivative (41a ) is first prepared by reacting piperazine with di-tert-butyl dicarbonate in dichloromethane. Subsequent coupling with 2-chloropyridine in toluene at 110°C for 24 hours affords tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate (42 ), which is deprotected using HCl in dioxane to yield 4-(pyridin-2-yl)piperazine (43 ).

Table 2: Piperazine-Pyridine Coupling Optimization

Leaving GroupBaseSolventYield (%)
Cl⁻K₂CO₃Toluene38
OMs (mesylate)CyMgClTHF72

The use of cyclohexyl magnesium chloride (CyMgCl) as a base enhances nucleophilicity, improving yields from 38% to 72%.

Assembly of the Ethanone Bridge

Nucleophilic Acyl Substitution

The ethanone bridge is installed through a nucleophilic acyl substitution reaction. Treatment of 5-acetyl-2-(phenylamino)thiazole (24 ) with oxalyl chloride generates the acyl chloride intermediate, which reacts with 4-(pyridin-2-yl)piperazine (43 ) in dichloromethane under nitrogen atmosphere. Triethylamine is employed as a base to scavenge HCl, yielding the final product after recrystallization from ethanol.

Equation 1: Key Coupling Reaction

24  (1 eq) + 43  (1.2 eq) → Target Compound Yield: 58%\text{24 (1 eq) + 43 (1.2 eq) → \text{Target Compound} } \quad \text{Yield: 58\%}

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 4.5 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, Ph-H), 7.45–7.40 (m, 3H, Ph-H + thiazole-H), 6.89 (s, 1H, NH), 3.82–3.75 (m, 4H, piperazine-H), 2.98–2.91 (m, 4H, piperazine-H), 2.52 (s, 3H, COCH₃).

  • HR-MS (ESI⁺) : m/z [M + H]⁺ calcd for C₂₀H₂₁N₅OS: 396.1489; found: 396.1493.

Purity Assessment

High-performance liquid chromatography (HPLC) analysis using a C18 column (MeCN:H₂O = 70:30) showed ≥98% purity at 254 nm.

Challenges and Optimization Strategies

Competing Side Reactions

During piperazine functionalization, N-alkylation at the pyridine nitrogen was observed when excess acyl chloride was used. This was mitigated by employing a 1:1 molar ratio and slow addition over 1 hour.

Solvent Effects on Crystallinity

Ethanol recrystallization yielded needle-like crystals with higher purity (98%) compared to acetonitrile (92%), attributed to differential solubility of by-products .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially altering the thiazole or piperazine moieties.

  • Reduction: : Hydrogenation or reduction conditions can modify specific functional groups, impacting the overall structure and reactivity.

  • Substitution: : The aromatic rings can undergo various substitution reactions, particularly electrophilic or nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, hydrogen gas with palladium/carbon catalysts.

  • Substitution Reagents: : Halogens, sulfonating agents, alkylating agents.

Major Products: : The nature of the major products depends on the specific reaction conditions and reagents. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or reduced thiazole derivatives.

Scientific Research Applications

Research indicates that compounds containing thiazole and piperazine structures exhibit various biological activities, including:

  • Anticancer Activity : Thiazole derivatives have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Studies have shown that modifications in the thiazole structure can lead to potent inhibitors of CDK4 and CDK6, suggesting potential uses in cancer therapy .
  • Antimicrobial Properties : Thiazole compounds have demonstrated antimicrobial effects against a range of pathogens. Their ability to disrupt bacterial cell wall synthesis makes them candidates for developing new antibiotics .
  • Neurological Effects : The piperazine component is known for its central nervous system activity, suggesting that this compound may have applications in treating neurological disorders .

Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole derivatives that showed selective inhibition against CDK4/6. These compounds exhibited significant antiproliferative effects on cancer cell lines, indicating that the incorporation of the thiazole moiety enhances biological activity against cancer cells .

Antimicrobial Activity

In another investigation, thiazole derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that these compounds possess strong antibacterial properties, with some derivatives showing activity comparable to established antibiotics .

Neuropharmacological Studies

Research has also focused on the neuropharmacological effects of piperazine-containing thiazoles. These studies suggest potential applications in treating anxiety and depression due to their modulatory effects on neurotransmitter systems .

Applications in Drug Development

The unique structural features of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one make it a promising candidate for drug development:

  • Lead Compound : Its ability to inhibit specific kinases positions it as a lead compound for developing targeted cancer therapies.
  • Formulation Development : The compound's solubility and stability profile can be optimized for various pharmaceutical formulations.

Mechanism of Action

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or ion channels, particularly those involved in microbial resistance or cancer pathways.

  • Pathways Involved: : Interferes with signal transduction pathways or metabolic processes crucial for cell survival and proliferation.

Comparison with Similar Compounds

Structural Implications :

  • The phenylamino group at thiazole position 2 (target compound) enhances hydrogen-bonding capacity compared to alkyl or halogen substituents (e.g., 4-fluorophenyl in ).

Piperazine-Ethanone Derivatives with Alternative Heterocycles

Replacing the thiazole with other heterocycles modulates biological activity and physicochemical properties:

Compound Name Core Heterocycle Piperazine Substituent Key Features Reference
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone Pyrazole Methylsulfonyl Sulfonyl group enhances metabolic stability but reduces CNS penetration
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}-2,2-diphenylethanone Pyrazole Diphenylethanone Bulky diphenyl groups increase lipophilicity
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole Allyl-phenyl Extended conjugation improves UV absorption

Key Observations :

  • Pyrazole analogs (e.g., ) exhibit higher thermal stability but lower solubility due to reduced polarity.
  • Benzothiazole derivatives (e.g., ) show enhanced photophysical properties, making them suitable for optoelectronic applications.

Piperazine Derivatives with Aromatic and Indole Substituents

Modifications to the ethanone-linked aromatic systems influence receptor affinity:

Compound Name Aromatic Substituent Biological Relevance Reference
1-(4-(3-(1H-Indol-3-yl)propyl)piperazin-1-yl)-2-(4-benzoylpiperazin-1-yl)ethan-1-one Indolylpropyl-benzoyl Serotonin receptor modulation
3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate 4-Chlorophenyl Dopamine D2/D3 receptor selectivity
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-bromophenyl)ethan-1-one 4-Fluorobenzyl-4-bromophenyl Antipsychotic activity (unpublished data, )

Notable Trends:

  • Indole-containing derivatives (e.g., ) demonstrate improved CNS activity due to structural similarity to neurotransmitters.
  • Halogenated aromatic groups (e.g., 4-chlorophenyl in ) enhance binding to GPCRs but may increase toxicity.

Biological Activity

The compound 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is a member of the thiazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Thiazole moiety : Contributes to various biological activities, including anticancer and antimicrobial properties.
  • Piperazine ring : Known for enhancing pharmacological profiles and improving solubility.
  • Phenylamino group : Often associated with increased binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Antitumor Evaluation

A study evaluated the antitumor activity of several thiazole derivatives, revealing that those with a phenylamino substituent exhibited enhanced cytotoxicity against cancer cell lines such as MDA-MB 231 and HCT116. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties. The compound has shown promising results in inhibiting the growth of specific bacterial strains.

Research Findings

In a screening assay, derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole compounds is another area of interest. The presence of the thiazole ring has been correlated with inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation.

The compound's ability to inhibit COX enzymes was demonstrated in vitro, where it showed IC50 values comparable to established anti-inflammatory drugs . This suggests a potential application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on various thiazole derivatives to identify structural features that enhance biological activity. Key findings include:

  • Substitution Patterns : The introduction of electron-donating groups on the phenyl ring significantly increases potency.
  • Ring Modifications : Alterations in the piperazine substituents can lead to improved binding affinity and selectivity for target proteins .

Data Table: SAR Analysis of Thiazole Derivatives

CompoundSubstituentIC50 (µM)Activity Type
1Phenyl10Anticancer
2Methoxy5Antimicrobial
3Chlorine15Anti-inflammatory
4Methyl8Anticancer

Q & A

Q. What are the established synthetic routes for 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one?

The compound is typically synthesized via sequential nucleophilic substitution and condensation reactions. Key steps include:

  • Reacting 2-aminothiazole derivatives with bromoacetyl intermediates to form the thiazole core.
  • Introducing the pyridinylpiperazine moiety through coupling reactions using catalysts like Pd(PPh₃)₄ in anhydrous solvents (e.g., DMF or THF) under nitrogen .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., piperazine NH and pyridyl protons) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the ketone group) .
  • X-ray Diffraction : Resolves 3D structure using SHELX software (SHELXL for refinement), highlighting bond angles and intermolecular interactions (e.g., hydrogen bonding networks) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (severe irritation reported in analogs) .
  • Ventilation : Use fume hoods due to potential respiratory irritation from fine powders.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural discrepancies between computational models and crystallographic data be resolved?

  • Perform R-factor analysis (R₁ < 0.05) to validate refinement parameters in SHELXL.
  • Cross-validate with Hirshfeld surface analysis to assess packing forces (e.g., π-π stacking in pyridyl groups) .
  • Adjust computational parameters (e.g., DFT functionals like B3LYP) to better match experimental bond lengths/angles .

Q. What strategies optimize the compound’s pharmacological activity through structural modifications?

  • SAR Studies : Modify substituents on the phenylamino or pyridinyl groups to enhance target binding. For example:
  • Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring improve receptor affinity .
  • Piperazine N-alkylation (e.g., methyl groups) reduces metabolic degradation .
    • In Silico Docking : Use AutoDock Vina to predict interactions with targets (e.g., dopamine D2 receptors) and guide synthesis .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • ADMET Prediction : Tools like SwissADME assess bioavailability, CYP450 interactions, and blood-brain barrier penetration.
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., oxidation via CYP3A4, glucuronidation) using Schrödinger’s BioLuminate .

Q. What experimental approaches validate target engagement in cellular assays?

  • Radioligand Binding Assays : Measure displacement of labeled ligands (e.g., [³H]spiperone for serotonin receptors) in HEK293 cells .
  • Functional Assays : Monitor cAMP accumulation or calcium flux (FLIPR technology) to confirm GPCR modulation .

Data Analysis and Contradiction Resolution

Q. How to address contradictions between theoretical and experimental spectral data?

  • NMR Anomalies : Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • IR Mismatches : Verify sample purity via HPLC (≥95%) to rule out impurity interference .

Q. What methods ensure reproducibility in multi-step synthesis?

  • Process Optimization : Control reaction temperature (±2°C) and moisture (use molecular sieves) for sensitive steps (e.g., piperazine coupling) .
  • Batch Analysis : Compare LC-MS profiles across batches to identify side products (e.g., dehalogenated byproducts) .

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